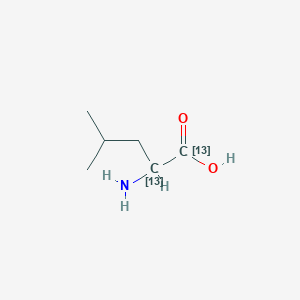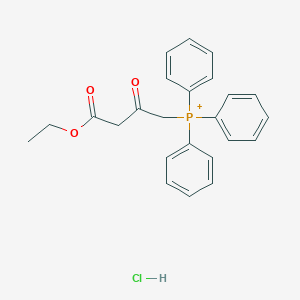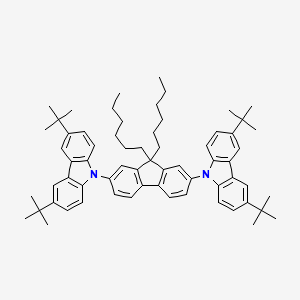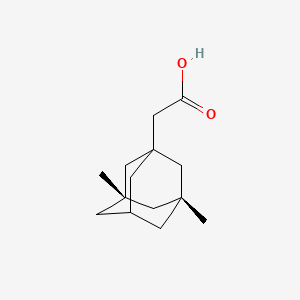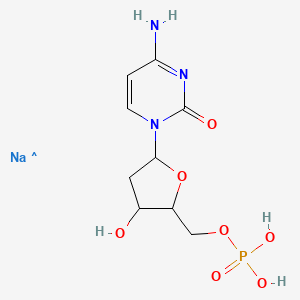
2'-Deoxycytidine 5'-monophosphate sodium salt, Sigma Grade, >=98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxycytidine 5’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide. This compound is commonly used in biochemical and molecular biology research due to its involvement in DNA replication and repair processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine 5’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxycytidine. One common method is the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under anhydrous conditions to yield the monophosphate ester, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine 5’-monophosphate sodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the nucleotide, which is then extracted and purified through a series of chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxycytidine 5’-monophosphate sodium salt undergoes various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to form 2’-deoxycytidine diphosphate (dCDP) and 2’-deoxycytidine triphosphate (dCTP).
Hydrolysis: It can be hydrolyzed to 2’-deoxycytidine and inorganic phosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Phosphorylation: Typically involves ATP and specific kinases.
Hydrolysis: Requires acidic or basic conditions.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Phosphorylation: dCDP and dCTP.
Hydrolysis: 2’-Deoxycytidine and inorganic phosphate.
Applications De Recherche Scientifique
2’-Deoxycytidine 5’-monophosphate sodium salt is widely used in scientific research, including:
Chemistry: As a substrate in enzymatic reactions to study nucleotide metabolism.
Biology: In studies of DNA replication, repair, and recombination.
Medicine: As a potential therapeutic agent in antiviral and anticancer research.
Industry: In the production of synthetic DNA and RNA for various applications.
Mécanisme D'action
The primary mechanism of action of 2’-Deoxycytidine 5’-monophosphate sodium salt involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. This incorporation is essential for the synthesis and repair of DNA. The compound also acts as a substrate for kinases that phosphorylate it to form dCDP and dCTP, which are further used in DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxyadenosine 5’-monophosphate sodium salt
- 2’-Deoxyguanosine 5’-monophosphate sodium salt
- Thymidine 5’-monophosphate sodium salt
Uniqueness
2’-Deoxycytidine 5’-monophosphate sodium salt is unique due to its specific role in the synthesis of cytosine-containing DNA. Unlike its analogs, which incorporate adenine, guanine, or thymine, this compound specifically contributes to the formation of cytosine nucleotides, making it essential for maintaining the genetic code’s integrity .
Propriétés
Formule moléculaire |
C9H14N3NaO7P |
|---|---|
Poids moléculaire |
330.19 g/mol |
InChI |
InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17); |
Clé InChI |
YJOLXYLJTPJOHF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)




